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Compound of Interest
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Cat. No.: B15141068

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological
evaluation of HIV-1 inhibitor-14, a potent non-nucleoside reverse transcriptase inhibitor
(NNRTI). The information is compiled from peer-reviewed scientific literature to support
ongoing research and development in the field of antiretroviral therapy.

Introduction

HIV-1 inhibitor-14 (also referred to as compound 14b) is a novel dihydrofuro[3,4-d]pyrimidine
derivative designed to overcome drug resistance to existing non-nucleoside reverse
transcriptase inhibitors (NNRTIs).[1][2] NNRTIs are a critical component of highly active
antiretroviral therapy (HAART), functioning by binding to an allosteric site on the HIV-1 reverse
transcriptase (RT), a key enzyme in the viral replication cycle.[1] This binding noncompetitively
inhibits the conversion of the viral RNA genome into double-stranded DNA, thus halting viral
replication.[1] However, the efficacy of first and second-generation NNRTIs can be
compromised by the emergence of resistant viral strains. HIV-1 inhibitor-14 has been
specifically developed to show high potency against both wild-type HIV-1 and clinically relevant
resistant strains.[1]

Mechanism of Action

HIV-1 inhibitor-14 targets the HIV-1 reverse transcriptase enzyme. The HIV-1 replication cycle
involves the entry of the virus into a host cell, where it releases its RNA genome. The reverse
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transcriptase enzyme then synthesizes a DNA copy of this RNA. This process is essential for

the integration of the viral genetic material into the host cell's genome, leading to the production
of new viral particles.

As a non-nucleoside reverse transcriptase inhibitor, HIV-1 inhibitor-14 binds to a hydrophobic
pocket in the p66 subunit of the reverse transcriptase, distant from the active site. This binding
induces a conformational change in the enzyme that distorts the active site, thereby inhibiting
the polymerase function and blocking DNA synthesis.
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Figure 1: HIV-1 Lifecycle and Target of Inhibitor-14
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Synthesis of HIV-1 Inhibitor-14

The synthesis of HIV-1 inhibitor-14 (compound 14b) and its derivatives follows a multi-step
chemical process. The core structure is a dihydrofuro[3,4-d]pyrimidine scaffold. The general
synthetic route involves the reduction of a nitro group on an intermediate compound to an

amino group, followed by treatment with methanesulfonyl chloride to yield the final product.

Synthesis of HIV-1 Inhibitor-14 (14b)

Intermediate 13d Intermediate 14a A
(Nitro-substituted) Q (Amino-substituted) - HIV-1 Inhibitor-14 (14b)

Click to download full resolution via product page

Figure 2: Synthetic Workflow for HIV-1 Inhibitor-14

Experimental Protocol: Synthesis of HIV-1 Inhibitor-14
(Compound 14hb)

The synthesis is based on the procedures described by Kang D, et al.

e Reduction of Intermediate 13d to 14a: Intermediate 13d (nitro-substituted dihydrofuro[3,4-
d]pyrimidine derivative) is dissolved in a suitable solvent (e.g., ethanol/water mixture). A
reducing agent, such as iron powder, and an acid, like ammonium chloride, are added to the
solution. The reaction mixture is heated at reflux and monitored by thin-layer
chromatography (TLC) until the starting material is consumed. Upon completion, the mixture
is filtered, and the solvent is removed under reduced pressure. The crude product is then
purified, typically by column chromatography, to yield the amino derivative 14a.

o Sulfonylation of Intermediate 14a to 14b: Intermediate 14a is dissolved in a dry aprotic
solvent, such as dichloromethane (DCM), and cooled in an ice bath. A base, for instance,
triethylamine (TEA), is added, followed by the dropwise addition of methanesulfonyl chloride.
The reaction is stirred at room temperature and monitored by TLC. Once the reaction is
complete, the mixture is washed with water and brine. The organic layer is dried over
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anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified
by column chromatography to afford the final compound, HIV-1 inhibitor-14 (14b).

Biological Activity and Data Presentation

HIV-1 inhibitor-14 has demonstrated potent antiviral activity against both wild-type HIV-1 and a
panel of NNRTI-resistant mutant strains. Its efficacy is compared with established second-
generation NNRTIs, etravirine (ETR) and rilpivirine (RPV).

HIV-1 Strain EC50 (nM) of 14b EC50 (nM) of ETR EC50 (nM) of RPV
wild-Type (I1IB) 5.79 4.65 1.20
L100l 10.3 4.87 1.85
K103N 12.2 8.34 2.11
Y181C 6.83 6.79 1.54
Y188L 7.52 7.32 1.63
E138K 11.5 10.2 2.37
K103N/Y181C 28.3 17.0 41.5
F227L/V106A 19.8 214 19.0

EC50: 50% effective concentration. Data sourced from Kang D, et al. (2022).

Table 2: HIV-1 Reverse Transcriptase Inhibition and

: -

CC50 (uM) in MT-4 Selectivity Index

Compound RT IC50 (pM) cells (sl)
14b 0.14 >250 >43178
ETR 0.005 >22.7 >4881
RPV 0.006 >25.0 >20833
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IC50: 50% inhibitory concentration. CC50: 50% cytotoxic concentration. SI = CC50/EC50
(Wild-Type). Data sourced from Kang D, et al. (2022).

Experimental Protocols for Biological Assays

The biological evaluation of HIV-1 inhibitor-14 involves determining its antiviral activity, its
direct effect on the reverse transcriptase enzyme, and its toxicity to host cells.

Biological Evaluation Workflow

HIV-1 Inhibitor-14

RT Inhibition Assay

Determine IC50

Cytotoxicity Assay
(MTT Assay)

Determine CC50

Anti-HIV-1 Activity Assay
(p24 Antigen ELISA)

Determine EC50
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Figure 3: Biological Evaluation Workflow

Anti-HIV-1 Activity Assay (p24 Antigen ELISA)

This assay quantifies the extent of viral replication by measuring the concentration of the HIV-1
p24 core protein in the supernatant of infected cells.

¢ Cell Culture and Infection: MT-4 cells are seeded in 96-well plates and infected with the
respective HIV-1 strain (wild-type or mutant) in the presence of serial dilutions of the test
compound (e.g., HIV-1 inhibitor-14). Control wells with infected cells without the inhibitor
and uninfected cells are included.
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 Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period that
allows for viral replication (typically 4-5 days).

o Sample Collection: After incubation, the cell culture supernatant is collected.

o ELISA Procedure: The concentration of p24 antigen in the supernatant is determined using a
commercial HIV-1 p24 antigen ELISA kit. The general principle involves capturing the p24
antigen with a monoclonal antibody coated on the microtiter wells. A second, biotinylated
antibody is then added, followed by a streptavidin-horseradish peroxidase conjugate. The
addition of a substrate results in a color change, the intensity of which is proportional to the
amount of p24 antigen.

o Data Analysis: The absorbance is read using a microplate reader. The 50% effective
concentration (EC50), which is the concentration of the compound that inhibits viral
replication by 50%, is calculated from the dose-response curve.

HIV-1 Reverse Transcriptase Inhibition Assay

This cell-free assay directly measures the inhibitory effect of the compound on the enzymatic
activity of recombinant HIV-1 reverse transcriptase.

o Reaction Mixture Preparation: A reaction mixture is prepared containing a template-primer
(e.g., poly(A)-oligo(dT)), dNTPs (one of which is labeled, e.g., with biotin or a radioisotope),
and recombinant HIV-1 RT enzyme in a suitable buffer.

« Inhibitor Addition: Serial dilutions of the test compound are added to the reaction mixture.
 Incubation: The reaction is initiated and incubated at 37°C to allow for DNA synthesis.

o Detection of DNA Synthesis: The amount of newly synthesized DNA is quantified. In a non-
radioactive format, biotin-labeled nucleotides incorporated into the DNA are captured on a
streptavidin-coated plate and detected with an enzyme-linked antibody.

o Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the compound
that reduces the RT enzyme activity by 50%, is determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay)
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This assay assesses the effect of the compound on the viability of the host cells to determine
its therapeutic window.

e Cell Seeding and Treatment: MT-4 cells are seeded in 96-well plates and incubated with
serial dilutions of the test compound for the same duration as the antiviral assay.

o MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) solution is added to each well.

 Incubation: The plates are incubated for a further 2-4 hours at 37°C. During this time,
mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan
crystals.

e Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to
dissolve the formazan crystals.

o Data Analysis: The absorbance of the resulting purple solution is measured using a
microplate reader (typically at 570 nm). The 50% cytotoxic concentration (CC50), the
concentration of the compound that reduces cell viability by 50%, is calculated from the
dose-response curve.

Conclusion

HIV-1 inhibitor-14 is a promising NNRTI with potent activity against a broad spectrum of HIV-1
strains, including those with high levels of resistance to current therapies. Its favorable
pharmacokinetic and safety profiles suggest it is an excellent lead compound for further
preclinical and clinical development. The detailed synthetic and biological evaluation protocols
provided in this guide serve as a valuable resource for researchers in the field of HIV drug
discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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